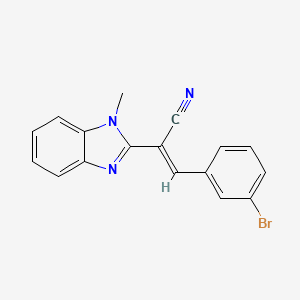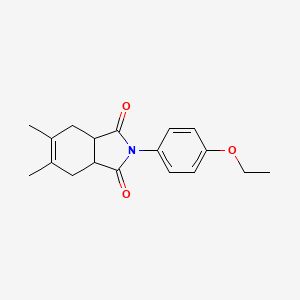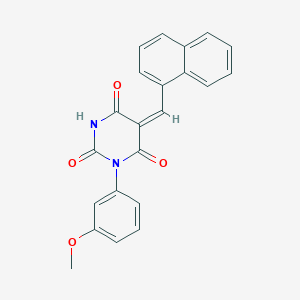![molecular formula C21H25N3O6 B11653673 1-[(2-Nitrophenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B11653673.png)
1-[(2-Nitrophenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Compound X” , is a complex organic molecule with the following structural formula:
Compound X=C21H26N3O6
It consists of a piperazine ring substituted with a nitrophenylmethyl group and a trimethoxybenzoyl group. The compound’s synthesis and applications have attracted scientific interest due to its unique structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for Compound X, but one common method involves the following steps:
Nitration: 2-nitrobenzaldehyde reacts with formaldehyde to form the nitrophenylmethyl intermediate.
Piperazine Derivatization: The nitrophenylmethyl intermediate reacts with piperazine to yield Compound X.
- Nitration: Sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are used as reagents under controlled temperature and pressure conditions.
- Piperazine Derivatization: The reaction typically occurs in an organic solvent (e.g., dichloromethane) with a base catalyst (e.g., triethylamine).
Industrial Production: Compound X is not widely produced industrially due to its specialized applications. research laboratories synthesize it for further investigation.
Analyse Chemischer Reaktionen
Compound X undergoes various reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) and a metal catalyst.
Substitution: The trimethoxybenzoyl group can undergo nucleophilic substitution reactions.
Oxidation: Oxidizing agents can modify the piperazine ring.
Major products include derivatives with altered functional groups or side chains.
Wissenschaftliche Forschungsanwendungen
Compound X finds applications in:
Medicinal Chemistry: Researchers explore its potential as an anticancer agent or a modulator of neurotransmitter receptors.
Neuroscience: It may interact with specific receptors in the central nervous system.
Chemical Biology: Compound X serves as a probe to study biological processes.
Wirkmechanismus
The exact mechanism remains under investigation, but it likely involves interactions with cellular receptors or enzymes. Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C21H25N3O6 |
|---|---|
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H25N3O6/c1-28-18-12-16(13-19(29-2)20(18)30-3)21(25)23-10-8-22(9-11-23)14-15-6-4-5-7-17(15)24(26)27/h4-7,12-13H,8-11,14H2,1-3H3 |
InChI-Schlüssel |
AIFRAQFQEUDZKV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-(2-butoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11653593.png)
![Ethyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-2-[(3-chlorophenyl)formamido]-3,3,3-trifluoropropanoate](/img/structure/B11653594.png)
![(6Z)-2-ethyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653597.png)
![2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-pentyl-3-phenylpyrimidin-4(3H)-one](/img/structure/B11653602.png)

![Ethyl 5-[(2-methoxyphenyl)carbamoyl]-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11653616.png)

![(5E)-5-({3-Methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11653619.png)
![2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B11653620.png)
![3-[(2-Furanylcarbonyl)oxy]-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane](/img/structure/B11653624.png)
![N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B11653638.png)

![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653658.png)

